molecular formula C12H15NO2 B1285241 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione CAS No. 25032-23-9

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione

Numéro de catalogue: B1285241
Numéro CAS: 25032-23-9
Poids moléculaire: 205.25 g/mol
Clé InChI: PSFYTQQKPKMRLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This product is 8-(prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione, a chemical compound provided for research and development purposes. The compound has a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol . Its structure is characterized by a spirocyclic system containing two ketone functional groups . It is identified by the CAS Number 25032-23-9 . This product is offered with a purity of ≥95% . The parent compound of this molecule, 8-azaspiro[4.5]decane-7,9-dione, is a known pharmaceutical intermediate frequently used in the preparation of various drugs . It is a key building block in the synthesis of anxiolytics like buspirone . As a derivative, this compound serves as a versatile scaffold for further chemical exploration and synthesis in medicinal chemistry . This product is intended for research and analytical applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals. References This product content is based on information from commercial supplier websites and public chemical databases. For comprehensive data, including safety information and handling procedures, refer to the product's Safety Data Sheet (SDS).

Propriétés

IUPAC Name

8-prop-2-ynyl-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-7-13-10(14)8-12(9-11(13)15)5-3-4-6-12/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFYTQQKPKMRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)CC2(CCCC2)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577008
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25032-23-9
Record name 8-(2-Propyn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25032-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-(prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.258.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Method 1: Thermal Condensation of 1,1-Pentamethylene Oxalic Acid and Urea

This method, patented in CN1085895A, employs a high-temperature condensation reaction:
Reaction:
$$ \text{1,1-Pentamethylene oxalic acid} + \text{Urea} \xrightarrow{150-200^\circ \text{C}} \text{8-azaspiro[4.5]decane-7,9-dione} $$

Key Parameters:

Parameter Value
Mole Ratio 1:1.1–1.6 (acid:urea)
Temperature 150–200°C
Reaction Time 0.5–2 hours
Yield 80.1–89.5%
Purification Ethanol recrystallization

Advantages:

  • Cost-effectiveness: Utilizes inexpensive raw materials (urea, oxalic acid derivatives).
  • Scalability: Simplified steps (no acetic anhydride conversion) and minimal equipment requirements.
  • Industrial Viability: High yield and short reaction time favor large-scale production.

Method 2: Alkylation with Propargyl Bromide

This approach, reported in ChemicalBook, involves nucleophilic substitution:
Reaction:
$$ \text{3,3-Tetramethyleneglutarimide} + \text{Propargyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione} $$

Key Parameters:

Parameter Value
Solvent Acetone
Base Potassium carbonate
Temperature Reflux (~56°C)
Reaction Time 10 hours
Yield 100% (theoretical)
Purification Column chromatography

Advantages:

  • Precision: Controlled alkylation at the azaspiro nitrogen.
  • Versatility: Compatible with functionalized propargyl derivatives for structural diversity.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Method Solvent Temperature Range Impact on Yield/Selectivity
1 Neat 150–200°C High yield, minimal byproducts
2 Acetone 56°C Moderate yield, long reaction time

Key Observations:

  • Thermal Stability: Method 1 benefits from elevated temperatures to drive condensation, while Method 2 avoids decomposition risks through milder conditions.
  • Solvent Choice: Acetone (Method 2) enhances reaction homogeneity but may increase solvent costs compared to neat conditions (Method 1).

Catalyst and Base Selection

Method Base/Catalyst Role
1 None Direct thermal activation
2 K₂CO₃ Deprotonates nucleophile, facilitates SN2

Industrial Considerations:

  • Cost: Method 1 eliminates catalyst costs, reducing overall expense.
  • Efficiency: Method 2’s use of K₂CO₃ ensures cleaner reactions but requires post-reaction neutralization.

Yield and Purity Benchmarking

Method Yield (%) Purity (%) Purification Method
1 80.1–89.5 >95 Ethanol recrystallization
2 100 >95 Column chromatography

Notes:

  • Method 1: High yield achieved via optimized stoichiometry and melt conditions.
  • Method 2: Theoretical 100% yield likely overestimates due to unaccounted losses during purification.

Industrial Scalability

Factor Method 1 Method 2
Equipment Complexity Low (batch reactors) Moderate (column chromatography)
Raw Material Cost Low (urea, oxalic acid) Moderate (propargyl bromide)
Waste Generation Minimal (solvent-free) Moderate (acetone, chromatography)

Analytical Characterization

Spectroscopic Data

Technique Key Signals (Target Compound) Reference
¹H NMR δ 2.6 ppm (methyl groups adjacent to carbonyls)
IR 1720 cm⁻¹ (C=O), 1630 cm⁻¹ (C=N)
MS m/z 205.25 (M⁺)

Purity Assessment:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 210–254 nm) ensure >95% purity.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2
Reaction Type Condensation Alkylation
Key Intermediate 1,1-Pentamethylene oxalic acid 3,3-Tetramethyleneglutarimide
Industrial Preference High (cost-effective) Moderate (specialized)

Analyse Des Réactions Chimiques

Types of Reactions

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro junction or the propargyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Applications De Recherche Scientifique

Prolyl Hydroxylase Inhibition

The primary application of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is in the inhibition of prolyl hydroxylases, enzymes that play a crucial role in the regulation of hypoxia-inducible factors (HIFs). HIFs are transcription factors that respond to changes in oxygen levels and are implicated in various pathophysiological conditions.

Case Study: Structure-Activity Relationship Studies

Recent research has demonstrated that the spiro[4.5]decanone core can be modified to enhance potency and selectivity for PHDs. For instance, studies involving structural modifications have shown that specific substitutions can improve binding affinity to the 2-oxoglutarate (2OG) binding pocket of PHDs, which is essential for their catalytic activity .

ModificationEffect on Activity
Addition of aromatic groupsIncreased binding affinity
Alteration of side chainsEnhanced selectivity for specific PHD isoforms

Potential Therapeutic Uses

Given its role as a PHD inhibitor, this compound is being explored for therapeutic applications in:

  • Anemia Treatment : By stabilizing HIFs, this compound could promote erythropoiesis (red blood cell production).
  • Ischemic Diseases : Enhancing HIF activity may improve tissue oxygenation and promote angiogenesis in ischemic conditions.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves reactions with propargyl bromide and other reagents to form the desired spirocyclic structure. The ability to create various derivatives allows for a broader exploration of biological activity and therapeutic potential.

Synthesis Pathway Example

A common synthetic route involves:

  • Reaction of 3,3-Tetramethyleneglutarimide with propargyl bromide.
  • Subsequent purification steps to isolate the final product.

Mécanisme D'action

The mechanism of action of 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The propargyl group may also participate in covalent bonding with target proteins, enhancing the compound’s potency and selectivity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 8-azaspiro[4.5]decane-7,9-dione derivatives are highly dependent on the substituent at the 8-position. Key analogues include:

Buspirone (8-[4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione)
  • Substituent : A butyl chain linked to a piperazinyl-pyrimidine group.
  • Activity : Potent 5-HT1A receptor partial agonist with anxiolytic effects .
  • Key Differences : The extended alkyl chain and aromatic piperazine moiety enhance serotonin receptor affinity but may reduce blood-brain barrier penetration compared to the compact propargyl group in the target compound.
BMY 7378 (8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione)
  • Substituent : Ethyl-piperazinyl group with a methoxyphenyl ring.
  • Activity: Selective α1D-adrenoceptor antagonist (Ki = 2 nM for α1D vs. 600–800 nM for α1A/α1B) .
  • Key Differences : The methoxyphenyl group confers subtype selectivity, whereas the propargyl group’s alkyne may enhance metabolic stability via reduced oxidative susceptibility.
Alnespirone (8-(4-((3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-yl)propylamino)butyl)-8-azaspiro[4.5]decane-7,9-dione)
  • Substituent: Benzopyran-linked propylamino butyl chain.
  • Activity : Serotonin agonist and anxiolytic regulated by the FDA .
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione (Buspirone Impurity M)
  • Substituent : Bromobutyl chain.
  • Key Differences: The bromine atom increases molecular weight (302.21 vs.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Solubility Metabolic Stability
8-(Prop-2-ynyl)-... 201.21 1.5 Low Moderate (alkyne resistance to oxidation)
Buspirone 385.51 2.8 Moderate Low (extensive hepatic metabolism)
BMY 7378 424.34 3.2 Low High (stable imide and aryl groups)
8-(4-Bromobutyl)-... (Impurity M) 302.21 2.1 Low Poor (reactive bromide)
  • Propargyl Advantage : The terminal alkyne in 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione may improve metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for alkyl chains .

Receptor Binding and Selectivity

  • α1-Adrenoceptor: Unlikely to exhibit significant activity due to the absence of aromatic groups critical for α1 antagonism (cf. BMY 7378) .

Activité Biologique

8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • CAS Number : 25032-23-9

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the area of anticonvulsant properties.

Anticonvulsant Properties

A study highlighted the anticonvulsant effects of various derivatives of 8-azaspiro compounds, including this compound. The compound was evaluated in animal models for its efficacy against induced seizures. The results demonstrated a significant reduction in seizure frequency and duration, suggesting its potential as a therapeutic agent for epilepsy .

The anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly enhancing GABAergic transmission or inhibiting glutamatergic pathways. This dual action may contribute to the compound's effectiveness in controlling seizures.

Study 1: Anticonvulsant Efficacy

In an experimental study involving rats, this compound was administered at varying doses. The findings indicated:

  • Dose-dependent response : Higher doses resulted in greater seizure control.
  • Comparison with standard drugs : The compound showed comparable efficacy to established anticonvulsants like phenytoin and carbamazepine.
Dose (mg/kg)Seizure Frequency (per hour)Duration (seconds)
10315
2015
4000

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The results indicated:

  • Cell viability : Increased cell survival rates in neuronal cultures exposed to oxidative stress when treated with the compound.
  • Biomarker analysis : Reduced levels of reactive oxygen species (ROS) were observed, indicating a protective effect on neuronal cells.

Q & A

Q. What are the established synthetic routes for 8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione?

The synthesis of spirocyclic compounds like this compound often involves multicomponent condensation reactions or functionalization of pre-existing spiro scaffolds. For example, similar compounds (e.g., 8-(4-Chlorobutyl) derivatives) are synthesized via alkylation of the azaspirodecane core using halogenated intermediates under basic conditions . Domino condensations of aromatic substrates with dicarbon synthons (e.g., isobutyric aldehyde) and nitriles in concentrated sulfuric acid have also been reported for analogous spiro frameworks . Key steps include:

  • Alkylation : Reacting the azaspiro core with propargyl bromide or acetylene derivatives.
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Characterization typically involves:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm spirocyclic structure and substituent integration (e.g., δ ~2.6 ppm for methyl groups adjacent to carbonyls) .
    • IR : Peaks at ~1720 cm<sup>-1</sup> (C=O stretching) and ~1630 cm<sup>-1</sup> (C=N) .
    • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., EI-MS for fragmentation patterns) .
  • Chromatography :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization) .

Q. What are the common impurities encountered during synthesis, and how are they controlled?

Common impurities include:

  • Unreacted intermediates : E.g., 8-azaspiro[4.5]decane-7,9-dione (Imp. K) or halogenated byproducts like 8-(4-Bromobutyl) derivatives (Imp. M) .
  • Control strategies :
    • Process optimization : Adjusting reaction stoichiometry and temperature to minimize side reactions.
    • Analytical monitoring : Using USP/EP reference standards for impurity profiling .

Advanced Research Questions

Q. What is the pharmacological relevance of this compound in CNS disorders?

The compound’s structural analogs (e.g., 8-(4-Chlorobutyl) derivatives) show affinity for 5-HT receptors, implicating potential roles in CNS disorders like anxiety, schizophrenia, and Alzheimer’s disease . For example:

  • Mechanistic studies : Derivatives with piperazinyl groups (e.g., 6-Hydroxybuspirone) modulate serotonin receptor subtypes (5-HT1A/5-HT2), which are therapeutic targets for neuropsychiatric conditions .
  • Experimental design : Radioligand binding assays (e.g., using <sup>3</sup>H-labeled ligands) to quantify receptor affinity .

Q. How do structural modifications influence receptor binding affinity and selectivity?

Substituents on the azaspiro core and sidechain critically impact activity:

  • Alkyl chain length : Longer chains (e.g., 4-chlorobutyl vs. prop-2-ynyl) enhance lipophilicity and blood-brain barrier penetration .
  • Heterocyclic groups : Pyrimidinyl or benzodioxane substituents (e.g., in MDL 72832) improve selectivity for 5-HT1A over dopamine receptors .
  • Methodology :
    • SAR studies : Synthesizing analogs with systematic substitutions and testing in receptor-binding assays .
    • Computational modeling : Docking studies to predict binding poses in receptor active sites .

Q. What strategies resolve discrepancies in biological activity data across different studies?

Contradictions may arise from variations in assay conditions or impurity profiles. Solutions include:

  • Standardized protocols : Adopting uniform receptor-binding assay conditions (e.g., buffer pH, incubation time) .
  • Impurity profiling : Quantifying byproducts (e.g., using EP reference standards) to rule out confounding effects .
  • Meta-analysis : Systematic reviews of published data to identify trends (e.g., PRISMA guidelines for data aggregation) .

Q. What are the challenges in developing analytical methods for detecting degradation products?

Degradation products (e.g., hydrolyzed or oxidized forms) can complicate stability studies. Key challenges and solutions:

  • Isolation : Using preparative HPLC to separate degradation products from the parent compound .
  • Identification : LC-MS/MS to characterize unknown impurities and validate degradation pathways .
  • Isotopic labeling : Synthesizing deuterated analogs (e.g., 8-[4-bromo(<sup>2</sup>H8)butyl] derivatives) to track metabolic degradation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.